![molecular formula C16H19N3O2 B12546800 N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide CAS No. 143769-17-9](/img/structure/B12546800.png)
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide is a chemical compound with the molecular formula C16H19N3O2. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the tert-butyl group and the hydroxy(phenyl)methyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Hydroxy(phenyl)methyl Group: This step involves the reaction of the pyrazine derivative with benzyl alcohol derivatives under suitable conditions to introduce the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of essential components in Mycobacterium tuberculosis, thereby hindering the bacteria’s ability to survive and replicate . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazine ring structure.
N-phenylpyrazine-2-carboxamide: Another compound with structural similarities and potential anti-tubercular activity.
Uniqueness
N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide stands out due to the presence of the tert-butyl and hydroxy(phenyl)methyl groups, which may contribute to its unique chemical properties and biological activities. These structural features can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
143769-17-9 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-tert-butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)19-15(21)13-12(17-9-10-18-13)14(20)11-7-5-4-6-8-11/h4-10,14,20H,1-3H3,(H,19,21) |
InChI Key |
OEWZTCBEUCXUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=CN=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
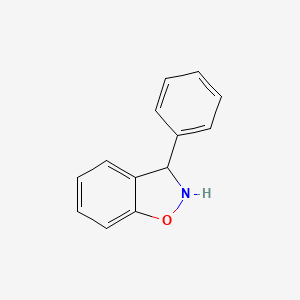
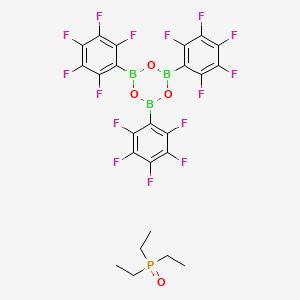
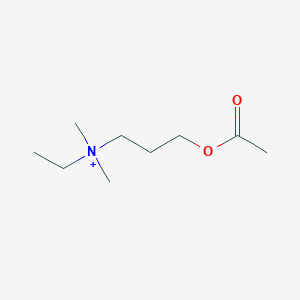
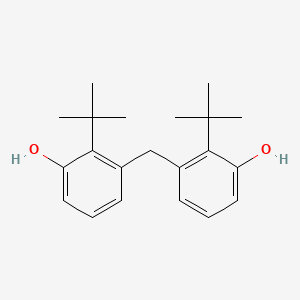
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
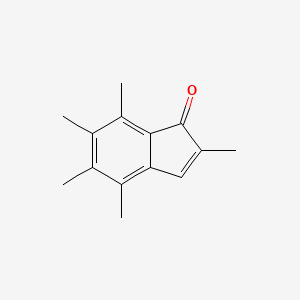
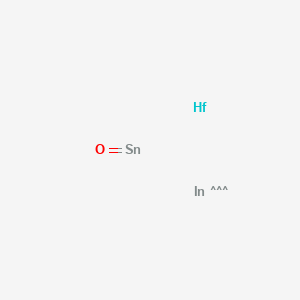
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
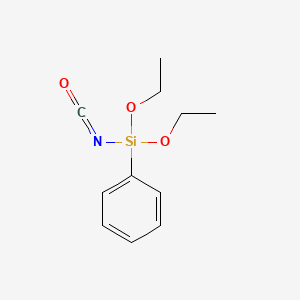
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)

